Benzyl N-(2-aminoethyl)carbamate hydrochloride

Catalog No.
S764014
CAS No.
18807-71-1
M.F
C10H15ClN2O2
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(2-aminoethyl)carbamate hydrochloride

CAS Number

18807-71-1

Product Name

Benzyl N-(2-aminoethyl)carbamate hydrochloride

IUPAC Name

benzyl N-(2-aminoethyl)carbamate;hydrochloride

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H

InChI Key

QMLKQXIAPAAIEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN.Cl

Benzyl N-(2-aminoethyl)carbamate hydrochloride, also known by several synonyms including N-Carbobenzoxy-1,2-diaminoethane hydrochloride and N-Z-Ethylenediamine hydrochloride [], is a chemical compound used in various scientific research applications. Here's a breakdown of its known scientific uses:

Organic Synthesis:

  • Protecting Group Chemistry: Benzyl N-(2-aminoethyl)carbamate hydrochloride finds use as a protecting group in organic synthesis, particularly for amines. The benzyl group (C6H5CH2) protects the amine functionality from unwanted reactions while allowing for further modifications on the molecule. After the desired modifications are complete, the benzyl group can be selectively removed under specific conditions to reveal the free amine [].

Peptide Synthesis:

  • Chain Elongation: Due to its amine protecting properties, Benzyl N-(2-aminoethyl)carbamate hydrochloride is a valuable reagent in peptide synthesis. The protected amine group can be incorporated into a peptide chain while other functionalities remain available for further coupling reactions. The benzyl group can then be cleaved to obtain the final peptide sequence [].

Bioconjugation:

  • Modification of Biomolecules: The protected amine functionality of Benzyl N-(2-aminoethyl)carbamate hydrochloride allows for its attachment to various biomolecules such as proteins or antibodies. This conjugation strategy enables the introduction of functionalities like fluorescent tags, probes, or targeting moieties for further biological studies.

Material Science:

  • Polymer Chemistry: Research suggests potential applications of Benzyl N-(2-aminoethyl)carbamate hydrochloride in the field of material science. The compound might serve as a precursor for the synthesis of specific polymers with desired properties due to the presence of the amine and carbamate functionalities.

Benzyl N-(2-aminoethyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2. It appears as a white to off-white powder and has a molecular weight of approximately 230.69 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly in the synthesis of opioid ligands and other pharmaceutical agents. It is classified as a skin and eye irritant, necessitating caution during handling .

Benzyl N-(2-aminoethyl)carbamate hydrochloride does not have a direct mechanism of action as it's a protecting group. Its primary function is to reversibly mask the reactivity of the amine group in a molecule. This allows for selective modification of other functional groups without affecting the amine. Once the desired modifications are complete, the Cbz group can be cleaved to reveal the free amine, which can then participate in further reactions.

  • Skin and eye irritant: May cause irritation upon contact.
  • Respiratory irritant: Inhalation may cause respiratory irritation.
  • Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound.
Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Deprotection Reactions: The compound can serve as a precursor for deprotected amines, which are valuable in synthetic organic chemistry.

These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties .

The synthesis of Benzyl N-(2-aminoethyl)carbamate hydrochloride typically involves the following steps:

  • Formation of the Carbamate: The reaction between benzyl chloroformate and 2-aminoethylamine yields the carbamate.
  • Hydrochloride Salt Formation: The crude product can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Alternative methods may involve variations in reagents or conditions to optimize yield and purity .

Benzyl N-(2-aminoethyl)carbamate hydrochloride has several applications, including:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing opioid receptor ligands, which are crucial for developing analgesics.
  • Research Reagent: Utilized in various chemical syntheses within academic and industrial laboratories.
  • Analytical Standards: Employed in quality control and validation processes for pharmaceuticals .

Interaction studies involving Benzyl N-(2-aminoethyl)carbamate hydrochloride focus on its binding affinity and selectivity towards opioid receptors. Preliminary studies indicate that derivatives of this compound may interact with both mu-opioid and delta-opioid receptors, suggesting potential therapeutic applications in pain relief while minimizing side effects associated with traditional opioids. Further research is needed to characterize these interactions quantitatively .

Several compounds exhibit structural or functional similarities to Benzyl N-(2-aminoethyl)carbamate hydrochloride. Below are some notable examples:

Compound NameStructure SimilarityBiological Activity
N-Benzyloxycarbonyl-1,2-diaminoethaneSimilar carbamate structurePotential opioid ligand synthesis
Benzyl carbamateCarbamate coreGeneral use in organic synthesis
2-Aminoethyl carbamateAminoethyl groupPotential analgesic properties

Uniqueness of Benzyl N-(2-aminoethyl)carbamate hydrochloride

Benzyl N-(2-aminoethyl)carbamate hydrochloride is unique due to its specific structural features that allow it to act as a versatile precursor for synthesizing various bioactive compounds. Its ability to form stable interactions with opioid receptors distinguishes it from other similar compounds, making it a valuable candidate for further pharmacological studies .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Cbz-ethylenediamine hydrochloride

Dates

Modify: 2023-08-15

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